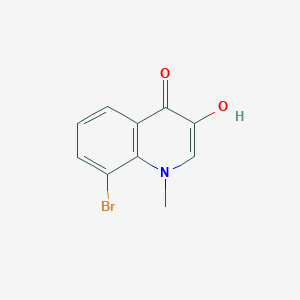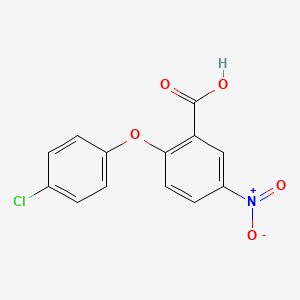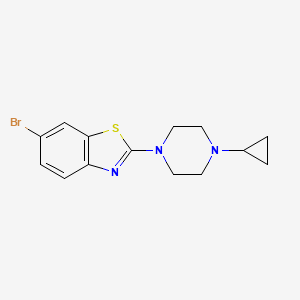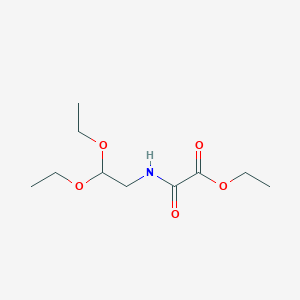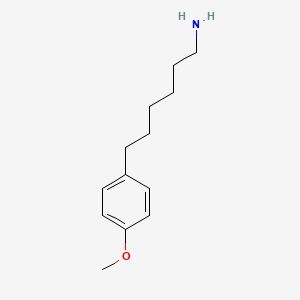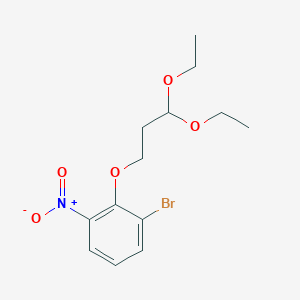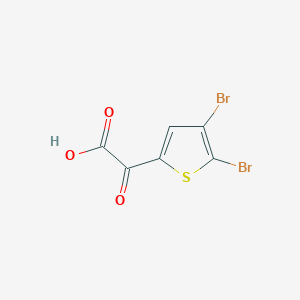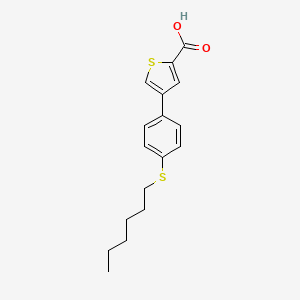![molecular formula C16H21NO5 B8338191 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid](/img/structure/B8338191.png)
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidine ring through an ether linkage The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Ether Linkage: The protected pyrrolidine is then reacted with 4-hydroxybenzoic acid to form the ether linkage. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection (if necessary): If the Boc group needs to be removed, it can be done using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Benzoate derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected pyrrolidine derivatives.
Scientific Research Applications
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The molecular targets and pathways involved would vary based on the specific bioactive compound it is designed to release.
Comparison with Similar Compounds
Similar Compounds
4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)benzoic acid: Similar structure but with an azetidine ring.
Uniqueness
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties compared to piperidine or azetidine analogs. These differences can affect the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C16H21NO5 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-9-8-13(10-17)21-12-6-4-11(5-7-12)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) |
InChI Key |
XTYWXBBQBQKOTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
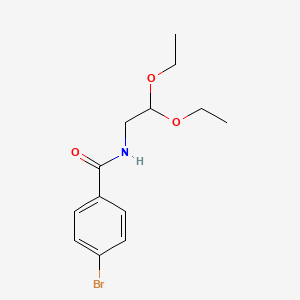
![(3R)-3-methyl-4-(6-(1-(S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B8338113.png)
![3-bromo-6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B8338115.png)
![6-Phenylnaphtho[2,1-b]benzofuran](/img/structure/B8338125.png)
![4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B8338145.png)
